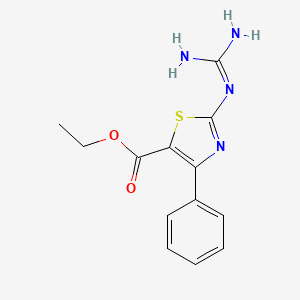
Ethyl 2-carbamimidamido-4-phenyl-1,3-thiazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-carbamimidamido-4-phenyl-1,3-thiazole-5-carboxylate is a fascinating compound with a complex name. Let’s break it down:
-
Structure: : The compound consists of a thiazole ring (a five-membered heterocycle containing sulfur and nitrogen) fused with a phenyl group. The ethyl ester and carbamimidamido functional groups add further complexity.
Preparation Methods
Synthetic Routes:
Condensation Reaction:
Industrial Production:
- While industrial-scale production details are scarce, laboratories typically employ the synthetic routes mentioned above.
Chemical Reactions Analysis
-
Reactivity: : Ethyl 2-carbamimidamido-4-phenyl-1,3-thiazole-5-carboxylate can participate in various reactions:
Substitution: It can undergo nucleophilic substitution reactions due to the presence of the carbamimidamido group.
Oxidation/Reduction: The thiazole ring may be oxidized or reduced under specific conditions.
Acid/Base Reactions: The carboxylic acid group can participate in acid-base reactions.
-
Common Reagents and Conditions
- Nucleophilic substitutions: Ammonia, primary amines.
- Oxidation: Oxidizing agents like potassium permanganate.
- Reduction: Reducing agents like sodium borohydride.
- Acid-base reactions: Strong acids or bases.
-
Major Products
- Nucleophilic substitution may yield derivatives with modified substituents on the phenyl ring or the thiazole moiety.
Scientific Research Applications
-
Medicine: : Researchers have investigated its potential as a drug candidate due to its unique structure. For instance:
- It could serve as a scaffold for designing new pharmaceuticals.
- It might exhibit biological activity against specific targets.
-
Chemistry and Industry: : Its reactivity makes it valuable for synthetic chemistry and material science.
Mechanism of Action
Targets: The compound’s mechanism of action likely involves interactions with specific proteins or enzymes.
Pathways: Further studies are needed to elucidate the exact pathways affected.
Properties
Molecular Formula |
C13H14N4O2S |
|---|---|
Molecular Weight |
290.34 g/mol |
IUPAC Name |
ethyl 2-(diaminomethylideneamino)-4-phenyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C13H14N4O2S/c1-2-19-11(18)10-9(8-6-4-3-5-7-8)16-13(20-10)17-12(14)15/h3-7H,2H2,1H3,(H4,14,15,16,17) |
InChI Key |
VJTDRUNGAZKTJU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)N=C(N)N)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















